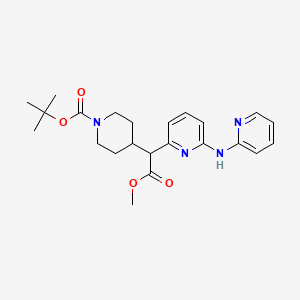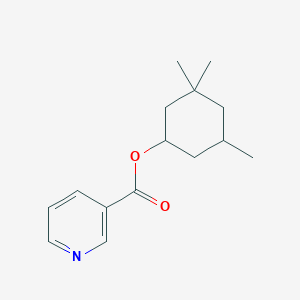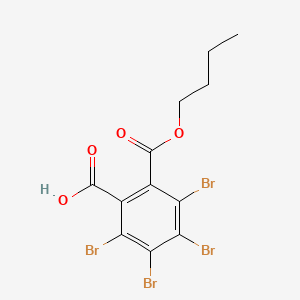![molecular formula C23H28F4N3O8PS B12294497 2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid](/img/structure/B12294497.png)
2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(5-etilsulfonil-1H-pirrolo[2,3-c]piridin-2-il)metil]-5,5,5-trifluoro-4-hidroxi-2-metilpentan-2-il]-5-fluorobenzamida; ácido fosfórico es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye un núcleo de pirrolopiridina, grupos trifluorometilo y una porción de benzamida, lo que lo convierte en un tema interesante para la investigación y el desarrollo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[4-[(5-etilsulfonil-1H-pirrolo[2,3-c]piridin-2-il)metil]-5,5,5-trifluoro-4-hidroxi-2-metilpentan-2-il]-5-fluorobenzamida; ácido fosfórico implica múltiples pasos, incluida la formación del núcleo de pirrolopiridina, la introducción de los grupos trifluorometilo y el acoplamiento con la porción de benzamida. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis a gran escala, incluidos reactores de flujo continuo y plataformas de síntesis automatizadas. Estos métodos aseguran un alto rendimiento y pureza al tiempo que minimizan el impacto ambiental y los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno o eliminación de átomos de hidrógeno.
Reducción: Adición de átomos de hidrógeno o eliminación de átomos de oxígeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción como la temperatura, la presión y la elección del solvente juegan un papel importante en la determinación del resultado de la reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
2-[4-[(5-etilsulfonil-1H-pirrolo[2,3-c]piridin-2-il)metil]-5,5,5-trifluoro-4-hidroxi-2-metilpentan-2-il]-5-fluorobenzamida; ácido fosfórico tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos biológicos deseados. Los estudios detallados sobre la afinidad de unión, la selectividad y los efectos posteriores son esenciales para comprender su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirrolopiridina, compuestos trifluorometilados y análogos de benzamida. Estos compuestos comparten similitudes estructurales pero pueden diferir en sus propiedades químicas y actividades biológicas.
Singularidad
La singularidad de 2-[4-[(5-etilsulfonil-1H-pirrolo[2,3-c]piridin-2-il)metil]-5,5,5-trifluoro-4-hidroxi-2-metilpentan-2-il]-5-fluorobenzamida; ácido fosfórico radica en su combinación específica de grupos funcionales y características estructurales, que confieren reactividad química y actividad biológica distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C23H28F4N3O8PS |
|---|---|
Peso molecular |
613.5 g/mol |
Nombre IUPAC |
2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid |
InChI |
InChI=1S/C23H25F4N3O4S.H3O4P/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31;1-5(2,3)4/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31);(H3,1,2,3,4) |
Clave InChI |
DPIBBVZDLOOJRM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B12294429.png)

![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)


![Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)



![3-Formylbicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B12294483.png)
![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)
![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
